molecular formula C20H13BrO4 B11291860 3-[(4-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(4-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11291860
M. Wt: 397.2 g/mol
InChI Key: HMXBUIUXWALQPN-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with a hydroxy group and a 4-bromobenzyl ether moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the xanthene core, which can be derived from phthalic anhydride and resorcinol through a Friedel-Crafts reaction.

    Bromination: The xanthene core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Etherification: The brominated xanthene is reacted with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the 4-bromobenzyl ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3-[(4-bromobenzyl)oxy]-9H-xanthen-9-one.

    Reduction: Formation of this compound without the bromine atom.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-bromobenzyl)oxy]-9H-xanthen-9-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    3-[(4-methoxybenzyl)oxy]-1-hydroxy-9H-xanthen-9-one:

Uniqueness

3-[(4-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to the presence of both the hydroxy group and the 4-bromobenzyl ether moiety. This combination of functional groups imparts specific reactivity and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C20H13BrO4

Molecular Weight

397.2 g/mol

IUPAC Name

3-[(4-bromophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H13BrO4/c21-13-7-5-12(6-8-13)11-24-14-9-16(22)19-18(10-14)25-17-4-2-1-3-15(17)20(19)23/h1-10,22H,11H2

InChI Key

HMXBUIUXWALQPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)Br)O

Origin of Product

United States

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